2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-ethylphenyl)acetamide
説明
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-ethylphenyl)acetamide, also known as EMA-401, is a small-molecule drug candidate that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. EMA-401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling pathways.
作用機序
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-ethylphenyl)acetamide selectively blocks the AT2R, which is expressed in sensory neurons and is involved in the regulation of pain signaling pathways. By blocking the AT2R, this compound reduces the activity of pain-sensing neurons and thereby reduces pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain behavior in animal models of neuropathic pain. In addition, this compound has been shown to reduce the activity of pain-sensing neurons in the dorsal root ganglia, which are involved in the transmission of pain signals from the periphery to the central nervous system.
実験室実験の利点と制限
One advantage of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-ethylphenyl)acetamide is its selectivity for the AT2R, which reduces the potential for off-target effects. In addition, this compound has been shown to be well-tolerated and safe in phase I clinical trials in healthy volunteers. One limitation of this compound is its relatively low potency, which may limit its efficacy in some cases.
将来の方向性
For research on 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-ethylphenyl)acetamide include further preclinical studies to better understand its mechanism of action and potential therapeutic uses. In addition, clinical trials in patients with neuropathic pain are needed to determine the efficacy and safety of this compound in this population. Other potential future directions include the development of more potent AT2R antagonists and the investigation of the role of the AT2R in other pain conditions.
科学的研究の応用
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-ethylphenyl)acetamide has been extensively studied for its potential use in the treatment of neuropathic pain. Preclinical studies have shown that this compound is effective in reducing pain behavior in animal models of neuropathic pain. In addition, this compound has been shown to be well-tolerated and safe in phase I clinical trials in healthy volunteers.
特性
IUPAC Name |
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-ethylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-12-5-7-13(8-6-12)17-15(19)11-14-16(20)21-10-9-18(14)4-2/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRBHDWQJQHPJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。